Benzyl N-(4-sulfamoylphenyl)carbamate
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Overview
Description
Benzyl N-(4-sulfamoylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(4-sulfamoylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This one-pot procedure offers an efficient route to the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl N-(4-sulfamoylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-(4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentyl(4-sulfamoylphenyl)carbamate (MSPC): A similar compound with potent anticonvulsant effects.
3-Methylpropyl(4-sulfamoylphenyl)carbamate (MBPC): Another analogous compound with similar pharmacological properties.
Uniqueness
Benzyl N-(4-sulfamoylphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and sulfamoylphenyl moiety contribute to its ability to interact with various molecular targets, making it a valuable compound in scientific research.
Properties
CAS No. |
55871-46-0 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
benzyl N-(4-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-6-12(7-9-13)16-14(17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
InChI Key |
MNZRGAXOOZDZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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